molecular formula C5H10ClNO2 B2545462 trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride CAS No. 1818847-78-7

trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2545462
CAS No.: 1818847-78-7
M. Wt: 151.59
InChI Key: YDUYWOJGABHCAO-MMALYQPHSA-N
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Description

trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride (CAS: 1818847-78-7; molecular formula: C₅H₁₀ClNO₂; molecular weight: 151.59 g/mol) is a cyclic β-amino acid derivative characterized by a strained four-membered cyclobutane ring with amino and carboxylic acid groups in trans configuration. The rigid cyclobutane backbone imposes conformational constraints, making it valuable in peptide engineering and structural studies . It is used in synthesizing β-peptides with well-defined secondary structures, such as helices and sheets, which are critical for probing biomolecular interactions and developing protein degraders . The hydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating its use in biochemical applications. Storage at room temperature ensures stability, though handling requires adherence to industrial safety protocols due to its classification as a professional-grade research chemical .

Properties

IUPAC Name

(1R,2R)-2-aminocyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUYWOJGABHCAO-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutanone with ammonia to form the corresponding aminocyclobutane, followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: Three-membered cyclopropane ring with amino and carboxylic acid groups.
  • Molecular Formula: C₄H₇NO₂; Molecular Weight: 101.10 g/mol.
  • Applications : ACC is a precursor to ethylene in plants, regulating growth and stress responses. Unlike trans-2-ACBC-HCl, ACC’s smaller ring induces higher strain, limiting its utility in peptide synthesis but enhancing reactivity in plant biochemistry .
  • Research Findings : ACC’s instability under physiological conditions contrasts with trans-2-ACBC-HCl’s robustness in peptide frameworks. The cyclopropane ring’s strain accelerates enzymatic conversion to ethylene, whereas the cyclobutane in trans-2-ACBC-HCl stabilizes peptide conformations .

trans-2-Amino-1-cyclohexanecarboxylic Acid

  • Structure: Six-membered cyclohexane ring with trans-configured amino and carboxylic acid groups.
  • Molecular Formula: C₇H₁₃NO₂; Molecular Weight: 143.18 g/mol; Melting Point: 274–278°C .
  • Applications : The larger cyclohexane ring provides conformational flexibility, reducing rigidity compared to trans-2-ACBC-HCl. This flexibility allows for diverse peptide folding but diminishes predictability in structural studies .
  • Research Findings : Cyclohexane-based peptides exhibit lower thermal stability than cyclobutane derivatives, as shown in comparative FTIR and VCD analyses. The trans-2-ACBC-HCl’s cyclobutane enforces tighter hydrogen-bonding networks, favoring eight-membered rings in β-peptides .

cis-2-Aminocyclobutane-1-carboxylic Acid Derivatives

  • Structural Difference: Cis configuration of amino and carboxylic acid groups on the cyclobutane ring.
  • Research Findings : Cis-ACBC derivatives form six-membered hydrogen-bonded rings in β-peptides, unlike the eight-membered rings in trans-ACBC analogs. This difference alters peptide helicity and solvent interactions. For example, (cis,trans)-β-dipeptides adopt compact conformations, while (trans,trans) isomers stabilize extended structures .

Yohimbine Hydrochloride

  • Structure : Complex yohimban alkaloid with a carboxylate group.
  • Molecular Formula : C₂₁H₂₆N₂O₃·HCl; Molecular Weight : 390.90 g/mol.
  • Applications : Primarily used as an α₂-adrenergic receptor antagonist. Unlike trans-2-ACBC-HCl, its pharmacological activity stems from aromatic and heterocyclic moieties rather than conformational rigidity .

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Melting Point/Storage Key Application
trans-2-ACBC-HCl C₅H₁₀ClNO₂ 151.59 4 Room temperature storage β-Peptide synthesis
ACC C₄H₇NO₂ 101.10 3 N/A Ethylene biosynthesis
trans-2-Amino-1-cyclohexane C₇H₁₃NO₂ 143.18 6 274–278°C Flexible peptide design
Yohimbine HCl C₂₁H₂₆N₂O₃·HCl 390.90 6 (fused) N/A Pharmacological agent

Table 2. Hydrogen-Bonding Patterns in β-Peptides

Dipeptide Isomer Predominant H-Bonded Ring Size Secondary Structure
(trans,trans)-ACBC 8-membered Extended helices
(trans,cis)-ACBC 8-membered Stabilized turns
(cis,trans)-ACBC 6-membered Compact loops

Research Implications

  • Biomedical Applications : The rigidity of trans-2-ACBC-HCl enables design of proteolysis-targeting chimeras (PROTACs) with enhanced target binding .
  • Material Science : Cyclobutane-based peptides resist thermal denaturation, making them suitable for bio-inspired materials .
  • Limitations : Higher synthesis costs compared to cyclohexane derivatives and sensitivity to strong acids/bases necessitate optimized protocols .

Biological Activity

trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride (trans-ACBC) is a cyclic amino acid derivative that has garnered attention due to its unique structural properties and biological activity. This compound, characterized by a four-membered cyclobutane ring, possesses both an amino group and a carboxylic acid group, which contribute to its interactions with various biological targets. Understanding the biological activity of trans-ACBC is crucial for its potential therapeutic applications, particularly in neuropharmacology.

The mechanism of action of trans-ACBC involves its interaction with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, facilitating enzyme-substrate interactions.
  • Ionic Interactions : The carboxylic acid group can participate in ionic interactions, modulating the activity of receptors and enzymes.

These interactions suggest that trans-ACBC may influence neurotransmission and metabolic pathways.

Neuropharmacological Effects

Trans-ACBC has been identified as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine site. This activity indicates its potential role in modulating excitatory neurotransmission, which could be beneficial in conditions such as schizophrenia and neurodegenerative diseases.

Antioxidant Properties

Research indicates that trans-ACBC exhibits antioxidant properties. This characteristic is vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegeneration .

Comparative Biological Activity

Compound NameStructure TypeKey Biological Activity
trans-2-Aminocyclobutane-1-carboxylic acidFour-membered ringNMDA receptor partial agonist; antioxidant effects
cis-2-Aminocyclobutane-1-carboxylic acidFour-membered ringNeuroprotective effects
3-Aminocyclobutane-1-carboxylic acidFour-membered ringPotential receptor interactions

The differences in biological activities among these compounds highlight the significance of stereochemistry in their pharmacological profiles.

Study on NMDA Receptor Modulation

A study conducted by researchers explored the effects of trans-ACBC on NMDA receptor activity. It was found that trans-ACBC enhances glycine binding to the receptor, leading to increased neuronal excitability. This finding suggests potential therapeutic applications in treating cognitive deficits associated with neuropsychiatric disorders.

Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of trans-ACBC using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that trans-ACBC effectively scavenges free radicals, indicating its potential use as a protective agent against oxidative damage in cellular models .

Q & A

Q. What are the optimal synthetic routes for preparing trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride?

Methodological Answer: The synthesis involves hydrolyzing (±)-cis-3 (a tert-butyloxycarbonyl-protected precursor) under reflux with 6M NaOH in methanol, followed by acidification with HCl to pH 3. The product is extracted with ethyl acetate, dried with MgSO₄, and purified via flash chromatography. Final deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the hydrochloride salt after ion-exchange chromatography .

Q. How can vibrational spectroscopy techniques characterize the structural features of this compound?

Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid O–H stretches at ~2500–3300 cm⁻¹ and N–H bends at ~1600 cm⁻¹). Vibrational circular dichroism (VCD) is particularly effective for probing chiral centers and solid-state conformations, distinguishing between cis and trans isomers by comparing experimental spectra with density functional theory (DFT)-calculated models .

Q. What purification strategies are recommended for isolating high-purity trans-ACBC derivatives?

Methodological Answer: Flash chromatography with silica gel and ethyl acetate/hexane gradients effectively separates intermediates. For the hydrochloride salt, ion-exchange chromatography (e.g., using Dowex 50WX8 resin) ensures removal of residual TFA and byproducts. Recrystallization from ethanol/water mixtures enhances crystalline purity .

Advanced Research Questions

Q. How do solid-state and solution-phase conformations of trans-ACBC derivatives differ, and what experimental approaches resolve these discrepancies?

Methodological Answer: Solid-state VCD and X-ray crystallography reveal rigid cyclobutane ring geometries stabilized by intramolecular H-bonds. In solution, NMR (e.g., NOESY) detects dynamic ring puckering due to reduced steric constraints. Combining DFT-optimized gas-phase models with solvent-correction methods (e.g., PCM) bridges these observations .

Q. What computational strategies validate the stereochemical assignments of trans-ACBC hydrochloride?

Methodological Answer: DFT calculations at the B3LYP/6-31+G(d,p) level simulate VCD spectra for possible stereoisomers. Overlaying experimental and computed spectra identifies the correct enantiomer by matching peak sign sequences. For NMR, gauge-including atomic orbital (GIAO) methods predict δ¹³C and δ¹H shifts to confirm ring substituent orientations .

Q. How can researchers address contradictions in reported melting points or spectral data for trans-ACBC derivatives?

Methodological Answer: Variations often arise from polymorphic forms or residual solvents. Standardize characterization by:

  • Using differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Acquiring high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Cross-referencing IR/VCD data with published spectra for cis/trans diastereomers .

Experimental Design Considerations

Q. What controls are essential in kinetic studies of trans-ACBC hydrochloride reactivity?

Methodological Answer: Include:

  • Racemic controls to track enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol eluents).
  • pH-stat titration to monitor carboxylate deprotonation kinetics.
  • Deuterated solvents (e.g., D₂O) in NMR to distinguish exchangeable protons .

Q. How should researchers optimize reaction conditions to minimize cyclobutane ring strain during derivatization?

Methodological Answer: Use low-temperature (−10°C) acylations with Boc-anhydride to prevent ring-opening. Employ sterically hindered bases (e.g., DIPEA) to reduce nucleophilic attack on the strained ring. Monitor ring integrity via ¹H NMR (e.g., coupling constants J₃,4 for puckering analysis) .

Data Interpretation Challenges

Q. Why might X-ray crystallography fail to resolve hydrogen-bonding networks in trans-ACBC hydrochloride?

Methodological Answer: Disordered H-bonding or solvent molecules in the lattice can obscure electron density. Mitigate this by:

  • Growing crystals in anhydrous conditions.
  • Using synchrotron radiation for high-resolution data.
  • Complementing with solid-state NMR to localize H atoms .

Q. How do solvent effects influence the observed optical activity in VCD studies?

Methodological Answer: Polar solvents (e.g., DMSO) can induce conformational changes via solvation. Compare VCD spectra in apolar (chloroform) vs. polar solvents. Apply implicit solvent models (e.g., COSMO) in DFT to simulate solvent-induced shifts in peak positions .

Comparative Analysis Frameworks

Q. What metrics differentiate trans-ACBC hydrochloride from its cis isomer in pharmacological assays?

Methodological Answer:

  • Measure binding affinity via surface plasmon resonance (SPR) using immobilized target proteins.
  • Compare metabolic stability in liver microsomes (cis isomers often show faster degradation due to steric exposure).
  • Use molecular docking to correlate ring puckering with receptor fit .

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